(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Description
(5-(N-Cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid (CAS: 1704121-43-6) is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom (position 2), a methyl group (position 4), and an N-cyclopropylsulfamoyl group (position 5) (Figure 1). The boronic acid moiety (-B(OH)₂) is located at position 1 of the aromatic ring. Its molecular formula is C₁₀H₁₂BFNO₄S, with a molar mass of 279.08 g/mol.
Properties
IUPAC Name |
[5-(cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO4S/c1-6-4-9(12)8(11(14)15)5-10(6)18(16,17)13-7-2-3-7/h4-5,7,13-15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGSIEUOUKOIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
These methods allow the selective introduction of the boronic acid group at the desired position on the aromatic ring.
Purification and Characterization
The final product is purified by recrystallization or chromatographic methods. Characterization typically involves NMR spectroscopy (1H, 13C, 11B, and 19F NMR) to confirm the substitution pattern and purity, as well as elemental analysis and mass spectrometry.
Research Findings and Data
While direct literature specifically detailing the preparation of this compound is limited, related compounds and general boronic acid synthesis methodologies provide a reliable framework.
Comparative Notes on Related Boronic Acid Syntheses
- Fluoro-substituted phenylboronic acids often require careful temperature control to avoid deboronation side reactions, as reported in cross-coupling studies.
- Sulfamoyl groups are stable under borylation conditions but require protection from strong bases or nucleophiles during lithiation steps.
- The presence of electron-withdrawing fluorine affects acidity and reactivity, influencing the choice of synthetic route.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfamoyl group installation | Cyclopropylsulfonyl chloride, base (e.g., triethylamine) | Formation of N-cyclopropylsulfamoyl intermediate |
| 2 | Halogenation or use of halogenated precursor | Bromination or iodination | Provides site for borylation |
| 3 | Palladium-catalyzed borylation | Pd catalyst, B2pin2, base, inert atmosphere | Arylboronate ester intermediate |
| 4 | Hydrolysis of boronate ester | Acidic aqueous workup | Conversion to boronic acid |
| 5 | Purification | Recrystallization or chromatography | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary widely, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Antimicrobial Activity
One of the primary areas of interest for (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is its antimicrobial properties. Research indicates that boronic acids can exhibit significant activity against various bacterial strains, including those resistant to traditional antibiotics. The compound's ability to inhibit key bacterial enzymes makes it a candidate for developing new antibacterial agents.
Case Study: Inhibition of β-lactamase
A study examined the interaction of boronic acids with New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The compound demonstrated promising results with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL, indicating potent activity against resistant strains . The mechanism of action likely involves the binding of the boronic acid to the active site of the enzyme, thereby blocking its function.
Drug Development
The unique properties of this compound make it a valuable intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity.
Synthesis and Modification
The compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules. The ability to modify the boronic acid moiety facilitates the development of targeted therapies for diseases such as cancer and bacterial infections .
Role as a Chemical Reagent
In addition to its pharmaceutical applications, this compound serves as an essential reagent in organic synthesis. Its boron atom allows for participation in various reactions, including:
- Cross-Coupling Reactions : Utilized in forming carbon-carbon bonds.
- Functionalization Reactions : Acts as a precursor for introducing functional groups into organic molecules.
These reactions are critical in developing new materials and fine chemicals.
Mechanism of Action
The mechanism by which (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition and other biological processes. The molecular pathways involved often include the formation of boronate esters, which can modulate the activity of target enzymes or receptors.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The target compound’s fluorine and sulfamoyl groups enhance electrophilicity, improving reactivity in Suzuki couplings compared to analogs lacking these substituents (e.g., (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid) .
Biological Activity
(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid, with the CAS number 1704121-43-6, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly recognized in medicinal chemistry for their roles in drug discovery and development.
- Molecular Formula : CHB F N OS
- Molecular Weight : 273.09 g/mol
- Structure : The compound features a boronic acid moiety, which is critical for its interaction with biological targets.
Boronic acids have been shown to interact with various biological molecules, including proteins and enzymes, through the formation of reversible covalent bonds. This property is particularly useful in the design of inhibitors for proteases and other enzymes involved in disease processes. The specific mechanism for this compound remains to be fully elucidated, but its structural characteristics suggest potential interactions with serine proteases and other targets relevant to cancer therapy.
Anticancer Properties
Research indicates that boronic acids can act as proteasome inhibitors, which are important in the treatment of various cancers. For instance, compounds similar to this compound have been studied for their ability to inhibit the 26S proteasome, leading to apoptosis in cancer cells. This mechanism is crucial in therapies against multiple myeloma and solid tumors.
Case Studies
- Proteasome Inhibition : In studies involving boronic acid derivatives, it has been demonstrated that they can effectively inhibit the proteasome's activity, leading to increased levels of pro-apoptotic factors within cancer cells. This has been linked to enhanced therapeutic efficacy in preclinical models of breast and prostate cancers.
- Fluorescent Probes : The compound's potential as a fluorescent probe has also been explored. Similar boronic acids have been used successfully to detect specific biomolecules, such as hyperphosphorylated tau proteins in Alzheimer's disease models, showcasing their versatility beyond traditional therapeutic roles.
Research Findings
Recent literature highlights the increasing use of boron-containing compounds in drug discovery:
- Antifungal and Antibacterial Activity : Boronic acids have demonstrated significant antifungal and antibacterial properties. For instance, compounds like AN2690 and AN2728 have progressed through clinical trials, indicating the therapeutic potential of this class of compounds.
- Drug Design : The introduction of boron into drug scaffolds has been shown to enhance binding affinity and selectivity towards biological targets, making compounds like this compound promising candidates for further development.
Comparative Analysis
The following table summarizes key aspects of this compound compared to other notable boronic acids:
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 1704121-43-6 | CHB F N OS | Proteasome inhibition; potential anticancer activity |
| Bortezomib | 179324-69-7 | CHB NO | Approved proteasome inhibitor for multiple myeloma |
| AN2690 | 1170279-73-6 | CHB N OS | Antifungal activity; clinical trials |
Q & A
Q. Q. How can isotopic labeling (e.g., ) enhance NMR studies of this compound?
- Answer :
- Isotopic Enrichment : Use -labeled boronic acid to enhance NMR signal resolution.
- Applications : Track binding dynamics in real-time (e.g., with -labeled sugars).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
